

2-Chloro-8-methoxyquinoline-3-carbaldehyde structural analysis

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Compound of Interest

Compound Name: 2-Chloro-8-methoxyquinoline-3-carbaldehyde

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An In-depth Technical Guide to the Structural Analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Abstract: This technical guide provides a comprehensive structural analysis of **2-Chloro-8-methoxyquinoline-3-carbaldehyde**, a pivotal heterocyclic compound. Quinoline derivatives are fundamental scaffolds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.^{[1][2]} This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies and field-proven insights into the synthesis, crystallographic, and spectroscopic characterization of this important synthetic intermediate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic value.^[3] These compounds exhibit a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.^[1] **2-Chloro-8-methoxyquinoline-3-carbaldehyde**, in particular, is an extremely valuable and reactive precursor for the synthesis of a diverse array of fused heterocyclic systems and novel therapeutic agents.^{[4][3][5]} Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a formyl group at the 3-position,

and a methoxy group on the benzene moiety, makes it a versatile building block for creating complex molecular architectures.[4][3] This guide provides an authoritative analysis of its structure, which is fundamental to understanding its reactivity and potential applications.

Synthesis via Vilsmeier-Haack Reaction

The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF), to effect a formylation and cyclization of an appropriate acetanilide precursor.[4][6][8]

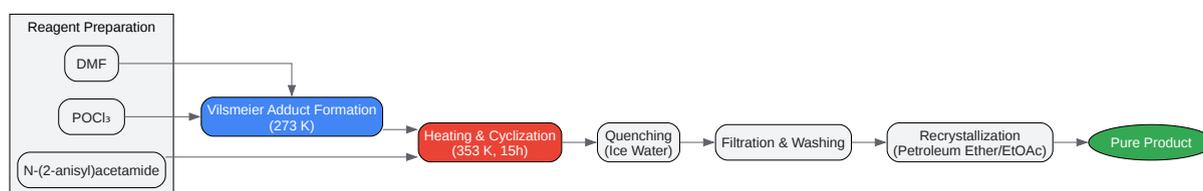
The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency, excellent yields, and the use of readily available starting materials.[6] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.

Experimental Protocol: Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

This protocol is adapted from established methodologies for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[7][8]

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier-Haack adduct. Cool N,N-dimethylformamide (DMF, 30 mmol) in an ice bath (273 K).
- **Adduct Formation:** Add phosphorus oxychloride (POCl_3 , 70 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 278 K during the addition.
- **Addition of Acetanilide:** To this freshly prepared adduct, add N-(2-methoxyphenyl)acetamide (also known as N-(2-anisyl)acetamide) (10 mmol).
- **Reaction:** Heat the resulting mixture to 353 K (80 °C) and maintain this temperature for approximately 15 hours.[7] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[8]

- Work-up: After completion, carefully pour the reaction mixture onto crushed ice with stirring. [7]
- Isolation: A solid precipitate will form. Collect the white product by vacuum filtration and wash it thoroughly with cold water.[7][8]
- Purification: The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield colorless crystalline blocks of **2-Chloro-8-methoxyquinoline-3-carbaldehyde**. [7]



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Caption: Vilsmeier-Haack synthesis workflow.

Comprehensive Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of **2-Chloro-8-methoxyquinoline-3-carbaldehyde**. This involves combining single-crystal X-ray diffraction with various spectroscopic methods.

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and intermolecular interactions.

The crystal structure of **2-Chloro-8-methoxyquinoline-3-carbaldehyde** reveals that the quinoline fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.020 Å.[7] The formyl group, however, is slightly bent out of this plane.[7] This planarity is a key feature influencing the molecule's electronic properties and potential for π - π stacking interactions in biological systems.

Table 1: Crystallographic Data for **2-Chloro-8-methoxyquinoline-3-carbaldehyde**[7]

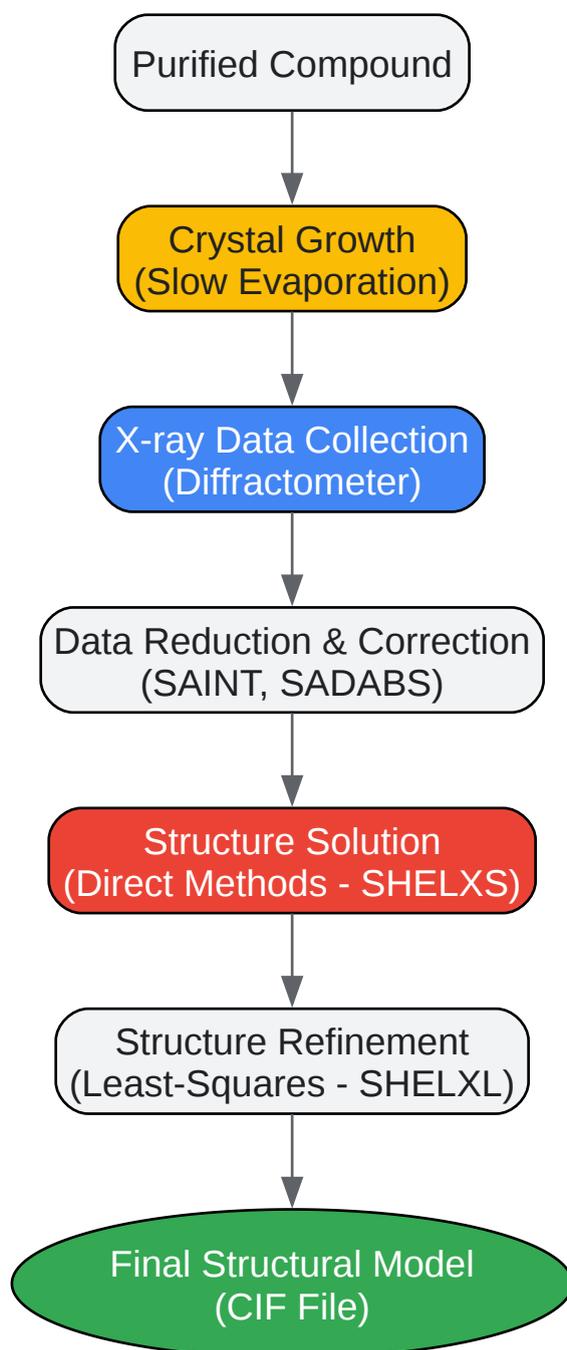
Parameter	Value
Chemical Formula	C ₁₁ H ₈ ClNO ₂
Molecular Weight	221.63 g/mol
Crystal System	Monoclinic
Space Group	P 2 ₁ /n
a	14.4763 (8) Å
b	3.9246 (2) Å
c	17.6295 (9) Å
β	104.802 (3)°
Volume (V)	968.36 (9) Å ³
Z	4
Temperature	290 K
Radiation	Mo K α (λ = 0.71073 Å)
Density (calculated)	1.520 Mg m ⁻³

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow suitable single crystals by slow evaporation from a saturated solution of the purified compound in a petroleum ether/ethyl acetate mixture.
- **Data Collection:** Mount a selected crystal on a goniometer head of a diffractometer (e.g., Bruker SMART APEXII).[1] Data is typically collected at a controlled temperature (e.g., 290

K) using Mo K α radiation.[7]

- Data Reduction: Process the collected diffraction data using appropriate software (e.g., SAINT) to perform cell refinement and data reduction.[7] An absorption correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal.[7]
- Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS97) and refine it using full-matrix least-squares on F^2 (e.g., SHELXL97).[7]
- Visualization: Generate molecular graphics using software like X-SEED or ORTEP-3 to visualize the structure and packing.[1][7]



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Caption: Single-crystal X-ray analysis workflow.

Spectroscopic Analysis

Spectroscopic techniques provide complementary information to confirm the functional groups and connectivity of the molecule.

Table 2: Predicted and Observed Spectroscopic Data

Technique	Feature	Expected / Observed Range	Rationale / Reference
^1H NMR	Aldehyde Proton (-CHO)	δ 10.5 ppm (s)	Highly deshielded proton due to the electronegative oxygen and anisotropic effect of the C=O bond.[8]
Aromatic Protons	δ 7.2 - 8.6 ppm (m)	Complex multiplet pattern characteristic of the substituted quinoline ring system. [6][8]	
Methoxy Protons (-OCH ₃)	δ 3.9 ppm (s)	Singlet integrating to 3 protons in a typical region for methoxy groups attached to an aromatic ring.[8][9]	
^{13}C NMR	Aldehyde Carbon (-CHO)	δ 189 - 193 ppm	Characteristic downfield shift for an aldehyde carbonyl carbon.[6][9]
Aromatic Carbons	δ 110 - 160 ppm	Multiple signals corresponding to the carbons of the quinoline core.	
Methoxy Carbon (-OCH ₃)	δ 55 - 56 ppm	Typical chemical shift for a methoxy carbon. [9]	
FTIR (ATR)	C=O Stretch (Aldehyde)	\sim 1690 cm ⁻¹	Strong absorption band characteristic of a conjugated aldehyde.

C=C & C=N Stretch	~1580 - 1620 cm ⁻¹	Absorptions from the quinoline aromatic system.[6]
C-O Stretch (Methoxy)	~1250 cm ⁻¹	Strong band for aryl-alkyl ether C-O stretching.
C-Cl Stretch	~770 cm ⁻¹	Absorption in the fingerprint region corresponding to the C-Cl bond.[6]
Mass Spec.	Molecular Ion (M ⁺)	m/z 221 (³⁵ Cl), 223 (³⁷ Cl) Corresponds to the molecular weight. The M+2 peak with ~1/3 intensity is characteristic of a single chlorine atom.

Experimental Protocols: Spectroscopy

- NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [10] Record ¹H and ¹³C spectra on a spectrometer (e.g., 300 or 400 MHz).[9][10] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
- FTIR Spectroscopy: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[10] Record the spectrum over a range of 4000-600 cm⁻¹.[10]
- Mass Spectrometry: Analyze the sample using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragments.

Applications and Significance in Drug Development

2-Chloro-8-methoxyquinoline-3-carbaldehyde is not typically an end-product but a crucial intermediate. Its value lies in the reactivity of its functional groups.

- Precursor for Fused Heterocycles: The aldehyde and chloro functionalities are handles for subsequent chemical transformations. The aldehyde readily undergoes condensation reactions with amines and hydrazines to form Schiff bases, which can then cyclize to create fused ring systems like pyrazolo[3,4-b]quinolines.[4][3][11]
- Building Block for Bioactive Molecules: As a versatile building block, it is used in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[4]
- Pharmaceutical Research: The compound has been investigated for its potential as an absorption enhancer, improving the bioavailability of other drugs.[12] Its pharmacokinetic properties and interactions with biological targets like the 5-HT3 receptor are also areas of active research.[12]

Conclusion

The structural analysis of **2-Chloro-8-methoxyquinoline-3-carbaldehyde**, confirmed by X-ray crystallography and a suite of spectroscopic methods, reveals a nearly planar heterocyclic system with strategically positioned reactive functional groups. This detailed characterization is indispensable for its application in synthetic organic chemistry and drug discovery. The robust synthesis via the Vilsmeier-Haack reaction and the molecule's versatile reactivity underscore its importance as a high-value precursor for constructing novel and complex heterocyclic compounds with significant pharmacological potential. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

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